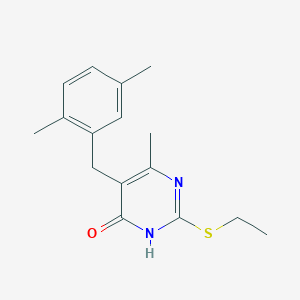
5-(2,5-dimethylbenzyl)-2-(ethylsulfanyl)-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,5-DIMETHYLPHENYL)METHYL]-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
The synthesis of 5-[(2,5-DIMETHYLPHENYL)METHYL]-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethylbenzylamine with ethyl isothiocyanate, followed by cyclization and oxidation steps. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be introduced using reagents such as sodium halides in the presence of a suitable solvent.
Scientific Research Applications
5-[(2,5-DIMETHYLPHENYL)METHYL]-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2,5-DIMETHYLPHENYL)METHYL]-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
2,4-Dimethylpyrimidine: Known for its use in pharmaceuticals.
5-Methyl-2-phenylpyrimidine: Studied for its potential anticancer properties.
6-Methyl-2-thiopyrimidine: Used in the synthesis of various organic compounds.
5-[(2,5-DIMETHYLPHENYL)METHYL]-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C16H20N2OS |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-2-ethylsulfanyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H20N2OS/c1-5-20-16-17-12(4)14(15(19)18-16)9-13-8-10(2)6-7-11(13)3/h6-8H,5,9H2,1-4H3,(H,17,18,19) |
InChI Key |
JYIJLLDPDOVPDL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)CC2=C(C=CC(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















